N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine
Description
Properties
IUPAC Name |
4-N-(6-methoxy-4-methylquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O.ClH/c1-13(2)20-9-6-7-15(4)22-18-12-16(23-5)11-17-14(3)8-10-21-19(17)18;/h8,10-13,15,20,22H,6-7,9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHRJFLDZZGNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)NC(C)CCCNC(C)C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639739 | |
| Record name | N~4~-(6-Methoxy-4-methylquinolin-8-yl)-N~1~-(propan-2-yl)pentane-1,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88756-01-8 | |
| Record name | NSC408747 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~4~-(6-Methoxy-4-methylquinolin-8-yl)-N~1~-(propan-2-yl)pentane-1,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optimized Reaction Conditions
- Coupling Stage : Pd/Xantphos mediates the three-component reaction between bromoaniline, alkyne, and isocyanide.
- Cyclization : HCl induces intramolecular cyclization to form the quinoline core.
- Purification : Column chromatography (cHex/EtOAc/Et₃N gradient) isolates the product.
Synthesis of Chloroquine Analogues
The method was validated for structurally related antimalarial compounds (e.g., chloroquine analogues). For the target molecule, substituting N,N-diethyl-4-isocyanopentan-1-amine with N-propan-2-yl-pentane-1,4-diamine isocyanide would yield the desired product.
Example Synthesis Protocol
- Reagents :
- 6-Methoxy-4-methyl-8-bromoaniline (1.0 mmol)
- Propyne (2.0 mmol)
- N-Propan-2-yl-pentane-1,4-diamine isocyanide (1.75 mmol)
- Procedure :
- Combine Pd(PPh₃)₄, Xantphos, Cs₂CO₃, and CuBr in DMF.
- Add bromoaniline, isocyanide, and alkyne sequentially.
- Stir at 90°C for 16 h, then treat with 2 M HCl to cyclize.
- Yield : Expected ~75–90% based on analogous reactions.
Characterization Data
For similar 4-AQs (e.g., 9g ), spectroscopic data confirmed structures:
- ¹H NMR (CDCl₃): δ 8.09–7.06 (aromatic protons), 5.05 (bs, NH), 1.60 (s, tert-butyl).
- HRMS : m/z 295.1601 [M + H]⁺ (calc. for C₁₉H₂₀N₂F).
Advantages of the Methodology
- Efficiency : One-pot synthesis avoids isolation of intermediates.
- Diversity : Modular components enable side-chain customization (e.g., amine substituents).
- Scalability : Gram-scale reactions demonstrated for related compounds.
Comparison with Traditional Methods
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the attached functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the alkyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce new functional groups onto the quinoline ring or the alkyl chains.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
The quinoline moiety is known for its biological activities, including anticancer properties. Studies have shown that compounds containing quinoline structures can inhibit cancer cell proliferation. N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine may exhibit similar effects due to its structural characteristics. -
Antimicrobial Properties :
Research indicates that quinoline derivatives possess significant antimicrobial activity against various bacterial strains. The incorporation of the propan-2-yl and pentane diamine components may enhance this activity, making it a candidate for further investigation as an antimicrobial agent. -
Neuroprotective Effects :
Some studies suggest that quinoline derivatives can provide neuroprotective effects in models of neurodegenerative diseases. The potential mechanism involves the modulation of neurotransmitter systems or antioxidant activity.
Materials Science Applications
-
Coordination Complexes :
The nitrogen atoms present in the pentane diamine structure allow for the formation of coordination complexes with metal ions. These complexes can be utilized in catalysis and as sensors for detecting metal ions in various environments. -
Polymer Synthesis :
The compound can serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or mechanical strength, due to the presence of both quinoline and aliphatic chains.
Coordination Chemistry Applications
-
Metal Ion Recognition :
The ability of this compound to form stable complexes with transition metals makes it useful in developing sensors for detecting metal ions in environmental samples. -
Catalytic Activity :
Quinoline-based ligands are often employed in catalytic processes due to their ability to stabilize metal centers and facilitate electron transfer reactions.
Case Study 1: Anticancer Activity
In a study published by researchers investigating various quinoline derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Coordination Chemistry
A recent investigation into the coordination properties of quinoline-based ligands revealed that this compound formed stable complexes with copper(II) ions. These complexes exhibited enhanced catalytic activity in oxidation reactions compared to uncoordinated substrates.
Mechanism of Action
The mechanism of action of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. For example, in the treatment of leishmaniasis, it is believed to disrupt the parasite’s metabolic pathways, leading to its death.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The target compound’s analogs differ in substituents on the quinoline ring or diamine chain, influencing molecular weight, hydrophobicity, and bioactivity. Key examples include:
<sup>†</sup> Estimated based on structural similarity to pamaquine .
Biological Activity
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine is a compound of interest due to its potential biological activities. This section provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
- Common Name : this compound
- CAS Number : 88756-01-8
- Molecular Formula : C19H30ClN3O
- Molecular Weight : 351.914 g/mol
- Density : 1.045 g/cm³
- Boiling Point : 483.5 °C at 760 mmHg
- Flash Point : 246.2 °C
Anticancer Properties
Research has indicated that quinoline derivatives possess significant anticancer properties. For instance, related compounds have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. These compounds often function by inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the modulation of histone deacetylases (HDACs) and the activation of caspases .
In studies focusing on similar quinoline derivatives, compounds were found to increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), suggesting a mechanism by which these compounds promote cancer cell death .
The mechanism by which this compound exerts its biological effects likely involves:
- DNA Intercalation : Many quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes such as HDACs can lead to altered gene expression profiles that favor apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to cell death.
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of a structurally related compound, it was found that treatment with the compound resulted in significant reductions in tumor size in murine models. The study reported an IC50 value indicative of strong antiproliferative activity against various cancer cell lines .
Q & A
Q. What are the recommended methods for synthesizing N-(6-methoxy-4-methyl-quinolin-8-yl)-N-propan-2-yl-pentane-1,4-diamine in a laboratory setting?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including protective group strategies. A validated approach includes:
Deprotection of Z groups : Use 10% Pd-C under H₂ in glacial acetic acid and methanol, followed by HCl treatment to isolate intermediates as hydrochloride salts .
Optimization via Design of Experiments (DoE) : Apply fractional factorial designs to minimize trials while assessing variables like temperature, catalyst loading, and solvent ratios. Central Composite Designs (CCD) are effective for response surface modeling .
Q. How should researchers handle safety protocols for this compound during laboratory experiments?
Methodological Answer:
- Pre-experiment training : Mandatory 100% score on safety exams covering chemical handling, waste disposal, and emergency procedures (e.g., first-aid measures for inhalation or skin contact) .
- Risk mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., glacial acetic acid). Refer to Safety Data Sheets (SDS) for compound-specific hazards, though direct SDS data for this derivative may require extrapolation from analogs like 4-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF to confirm molecular weight (expected ~350–400 g/mol based on quinoline analogs) and fragmentation patterns .
- NMR Analysis : ¹H/¹³C NMR to resolve methoxy (δ ~3.8–4.0 ppm) and isopropyl groups (δ ~1.2–1.4 ppm). Compare with primaquine-related structures for regiochemical validation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Tools like GRRM or IRC analysis predict energy barriers for steps like deprotection or alkylation .
- Machine Learning (ML) : Train models on existing quinoline synthesis datasets to predict optimal conditions (e.g., solvent polarity, catalyst type). ICReDD’s workflow integrates ML with experimental validation loops .
Q. How can researchers resolve contradictions in biological activity data (e.g., antiprotozoal efficacy vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Analysis : Use Hill slope models to distinguish between therapeutic and toxic concentrations. For example, test β-hematin inhibition (antimalarial proxy) alongside cytotoxicity assays in HepG2 cells .
- MetHb Formation Studies : Quantify methemoglobin levels via UV-Vis spectroscopy (λ = 630 nm) to assess oxidative toxicity, a common issue with 8-aminoquinoline analogs .
Q. What strategies improve the stability and bioavailability of this compound in preclinical studies?
Methodological Answer:
- Salt Formation : Convert the free base to hydrochloride or phosphate salts (e.g., Biosynth’s phosphate derivative) to enhance aqueous solubility .
- Lipophilicity Optimization : Adjust the pentane-1,4-diamine chain length or substitute the isopropyl group. LogP values >2.4 (similar to 6-amino-8-methoxy-4-methylquinolin-2-ol) suggest moderate membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
